molecular formula C19H20N4O5 B12020777 N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide CAS No. 764652-83-7

N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide

Cat. No.: B12020777
CAS No.: 764652-83-7
M. Wt: 384.4 g/mol
InChI Key: XHXNFQKKCNQAIZ-CIAFOILYSA-N
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Description

N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazone family, characterized by the presence of a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves the condensation reaction between 2-nitrobenzaldehyde and a hydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their condensation to form the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the hydrazone group plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2-Nitrobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is unique due to its specific structural features, such as the presence of a propoxybenzamide group, which distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

764652-83-7

Molecular Formula

C19H20N4O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

InChI

InChI=1S/C19H20N4O5/c1-2-11-28-16-9-7-14(8-10-16)19(25)20-13-18(24)22-21-12-15-5-3-4-6-17(15)23(26)27/h3-10,12H,2,11,13H2,1H3,(H,20,25)(H,22,24)/b21-12+

InChI Key

XHXNFQKKCNQAIZ-CIAFOILYSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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